N,N-Diethylphenethylamine
CAS No.: 5300-21-0
Cat. No.: VC0537420
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5300-21-0 |
|---|---|
| Molecular Formula | C12H19N |
| Molecular Weight | 177.29 g/mol |
| IUPAC Name | N,N-diethyl-2-phenylethanamine |
| Standard InChI | InChI=1S/C12H19N/c1-3-13(4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
| Standard InChI Key | WPABBAJWZPZLPM-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCC1=CC=CC=C1 |
| Canonical SMILES | CCN(CC)CCC1=CC=CC=C1 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Physicochemical Properties
N,N-Diethylphenethylamine is characterized by a phenethylamine backbone with two ethyl groups attached to the nitrogen atom. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 177.29 g/mol | |
| Density | 0.89 g/mL at 25°C | |
| Boiling Point | 207–212°C | |
| Solubility | Chloroform, Methanol, DMSO | |
| LogP | 2.57 | |
| Refractive Index | = 1.502 |
The compound’s structure, , confers lipophilicity, facilitating blood-brain barrier penetration .
Synthesis and Industrial Production
N,N-Diethylphenethylamine is synthesized via catalytic hydrogenation. A documented method involves:
-
Reaction: Phenylacetonitrile and diethylamine in methanol with 10% Pd/C catalyst under hydrogen atmosphere .
-
Conditions: Room temperature, 24 hours, yielding 16% product after purification .
Alternative routes include reductive amination of phenethylamine with acetaldehyde, though this method is less efficient .
Applications in Food and Supplements
Flavoring Agent
Approved by regulatory bodies, N,N-Diethylphenethylamine imparts a "sweet, fishy" aroma, used in:
Dietary Supplements
Marketed in pre-workout formulations (e.g., Craze), it is often labeled as Dendrobium extract. Analytical studies reveal:
-
Content: 60–230 ng/g in supplements, with batch variability .
-
Claims: Purported stimulant effects, though unverified by clinical trials .
Pharmacological Profile
Monoamine Transporter Interactions
In vitro studies demonstrate:
-
Dopamine Transporter (DAT): Partial agonist (40% efficacy vs. amphetamine) .
-
Norepinephrine Transporter (NET): Full substrate-type releaser () .
Cardiovascular and Behavioral Effects (Animal Studies)
-
Dose-Dependent Hypertension: 1–10 mg/kg in rats increased systolic BP by 20–40 mmHg .
-
Locomotor Activity: ≥3 mg/kg induced hyperactivity, suggesting stimulant properties .
Cytochrome P450 Interactions
Inhibits CYP2D6 and CYP3A4 at IC values of 3–5 μM, posing drug interaction risks .
Analytical Detection Methods
UHPLC-MS/MS
-
Chromatographic Separation: Achieved using C18 columns with 0.1% formic acid in acetonitrile/water .
Challenges in Isomer Differentiation
Research Gaps and Future Directions
-
Human Pharmacokinetics: Absence of absorption, metabolism, and excretion data.
-
Long-Term Toxicity: Cardiovascular and neurochemical effects require longitudinal studies.
-
Abuse Potential: Behavioral assays in primates to assess reinforcement efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume